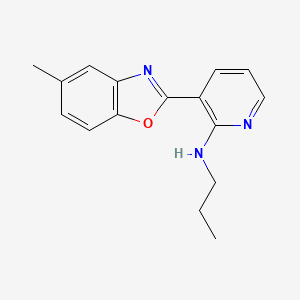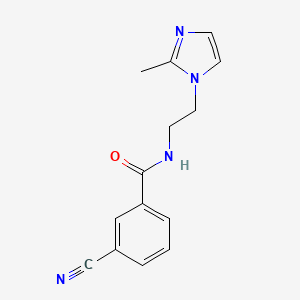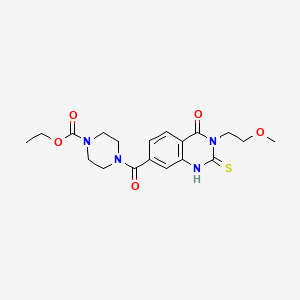
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine” would likely be determined using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of “3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine” would depend on its functional groups and the conditions under which it is reacted. Benzoxazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral data .Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of benzoxazole derivatives, including those similar to 3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine, has produced a variety of compounds with potential applications in diverse fields. For example, novel synthesis methods have led to the creation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives, which were evaluated for their cytotoxic effects toward human cancer cell lines, suggesting their potential as anticancer agents (Murty et al., 2011). Additionally, the structural analysis and coordination compounds of benzoxazole derivatives have been explored, revealing their potential in developing novel coordination chemistry and materials science applications (Téllez et al., 2013).
Antimicrobial and Anticancer Properties
The antimicrobial activities of benzoxazole derivatives have been widely studied, demonstrating that these compounds can possess good to moderate activities against various microorganisms. For instance, certain benzoxazole and benzoxazolone derivatives were found to exhibit moderate to good antibacterial and antifungal activity, highlighting their potential use in developing new antimicrobial agents (Murty et al., 2011). These studies are critical for understanding the structural features that contribute to the antimicrobial efficacy of benzoxazole derivatives.
Applications in Material Science
The synthesis and evaluation of novel polymers incorporating benzoxazole derivatives have also been a focus of research, with studies exploring their potential applications in high-performance materials. Research into poly(ether-imide)s bearing pendent benzimidazole, benzoxazole, or benzothiazole groups has shown that these modified polymers possess unique thermal and mechanical properties, making them suitable for use in advanced material applications (Toiserkani, 2011).
Future Directions
properties
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-8-17-15-12(5-4-9-18-15)16-19-13-10-11(2)6-7-14(13)20-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKDINKOGOGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)


![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)
![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)

![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)



![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)
